molecular formula C5H7NO2 B169427 3,4-dimethylisoxazol-5(4H)-one CAS No. 15731-93-8

3,4-dimethylisoxazol-5(4H)-one

Cat. No.: B169427
CAS No.: 15731-93-8
M. Wt: 113.11 g/mol
InChI Key: UYYXCVRLRKSYAA-UHFFFAOYSA-N
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Description

3,4-Dimethylisoxazol-5(4H)-one is an organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of two methyl groups at the 3 and 4 positions of the isoxazole ring, and a keto group at the 5 position. It is a versatile intermediate in organic synthesis and has found applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Dimethylisoxazol-5(4H)-one can be synthesized through several methods. One common approach involves the reaction of hydroxylamine hydrochloride with ethyl acetoacetate in the presence of a base. The reaction proceeds via the formation of an intermediate oxime, which undergoes cyclization to form the isoxazole ring. The reaction is typically carried out in an oil bath at 60°C with stirring, and the product is obtained in high yields .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of eco-friendly solvents and catalysts, such as agro-waste-based solvent mediums, has been explored to make the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylisoxazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3,4-Dimethylisoxazol-5(4H)-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethylisoxazol-5-amine: This compound has an amino group instead of a keto group at the 5 position.

    3-Methyl-4-phenylisoxazol-5(4H)-one: This compound has a phenyl group at the 4 position instead of a methyl group.

Uniqueness

3,4-Dimethylisoxazol-5(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two methyl groups and a keto group makes it a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

3,4-dimethyl-4H-1,2-oxazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-3-4(2)6-8-5(3)7/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYXCVRLRKSYAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NOC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30337699
Record name 3,4-dimethylisoxazol-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15731-93-8
Record name 3,4-dimethylisoxazol-5(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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